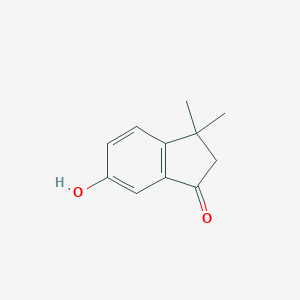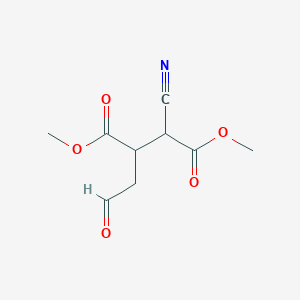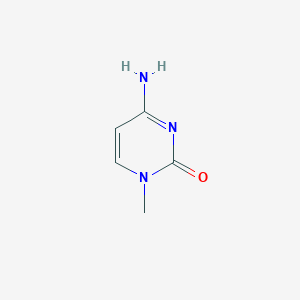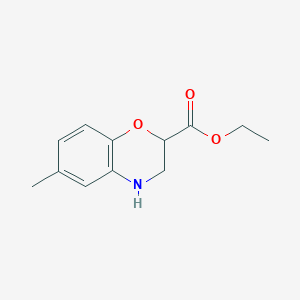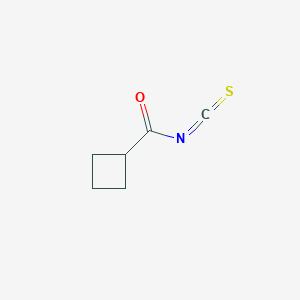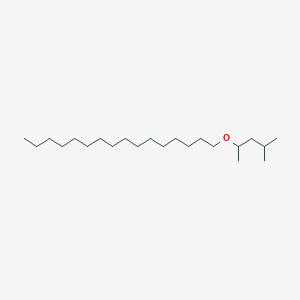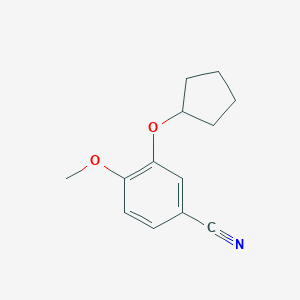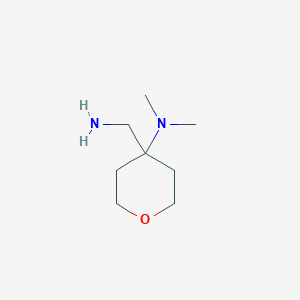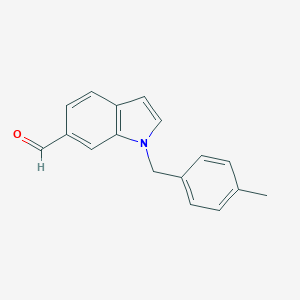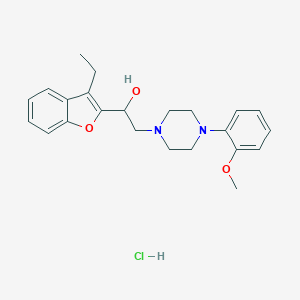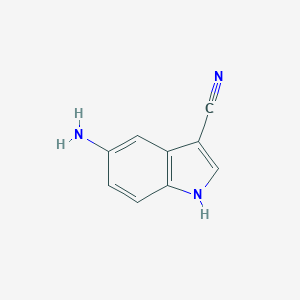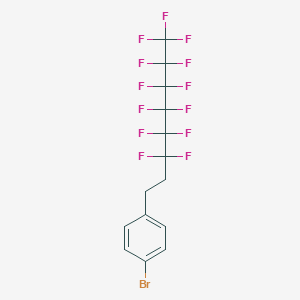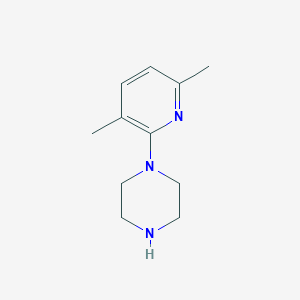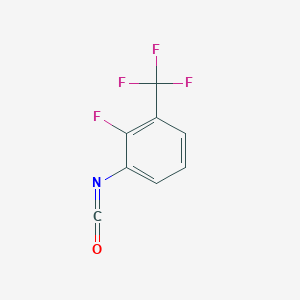
2-氟-3-(三氟甲基)苯基异氰酸酯
描述
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a halogenated isocyanate derivative with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
科学研究应用
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, the reaction with water leads to the formation of a primary amine and carbon dioxide .
Biochemical Pathways
The reactivity of isocyanates suggests that they could potentially interfere with various biochemical processes, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted via various routes .
Result of Action
Exposure to isocyanates can lead to respiratory sensitization and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. For instance, the presence of compounds with active hydrogen atoms in the environment can lead to rapid reactions . Furthermore, the compound is flammable, and its vapors may form explosive mixtures with air .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
2-Fluoro-3-(trifluoromethyl)aniline+Phosgene→2-Fluoro-3-(trifluoromethyl)phenyl isocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate involves large-scale reactions with stringent safety measures due to the toxic nature of phosgene. The process is optimized to maximize yield and minimize by-products. The reaction is typically conducted in a closed system to prevent the release of hazardous gases .
化学反应分析
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in certain synthetic applications .
属性
IUPAC Name |
2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHHWYOEISJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369877 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-52-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


